

synthesis of 2,4-Dihydroxybenzohydrazide derivatives

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Compound of Interest

Compound Name: 2,4-Dihydroxybenzohydrazide

Cat. No.: B077264

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An In-depth Technical Guide to the Synthesis and Application of **2,4-Dihydroxybenzohydrazide** Derivatives

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of **2,4-dihydroxybenzohydrazide** derivatives. Moving beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, grounding protocols in established chemical principles and providing insights gleaned from practical application.

Introduction: The Significance of the 2,4-Dihydroxybenzoyl Scaffold

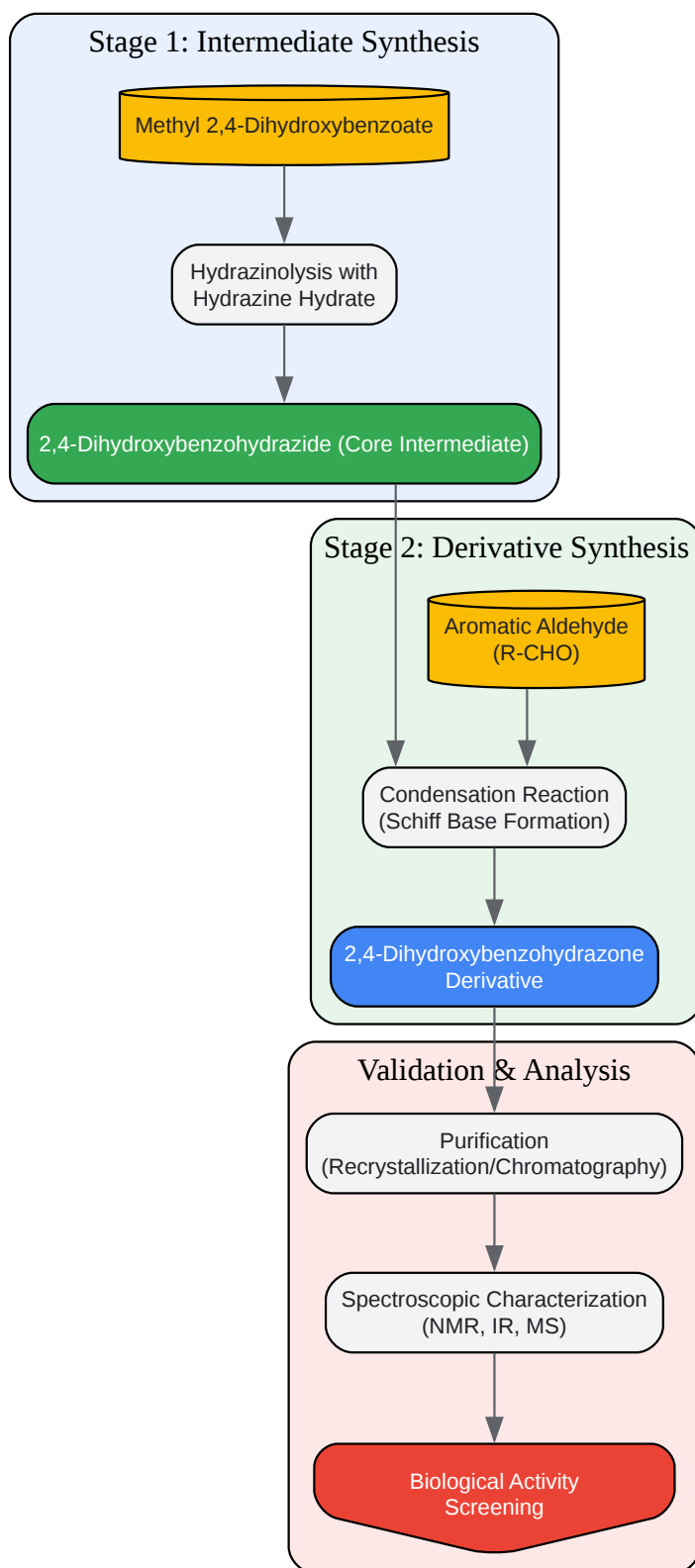
The **2,4-dihydroxybenzohydrazide** core is a privileged scaffold in medicinal chemistry. Derived from β -resorcylic acid, its structure is notable for two key features: the resorcinol moiety (2,4-dihydroxybenzene) and the hydrazide functional group ($-\text{CONHNH}_2$). The phenolic hydroxyl groups are excellent hydrogen bond donors and acceptors and can participate in metal chelation, while the hydrazide group serves as a versatile synthetic handle for creating a diverse library of derivatives, most commonly through condensation reactions.

These derivatives, particularly the hydrazide-hydrazones (a class of Schiff bases), have garnered significant attention for their broad spectrum of biological activities, including

antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.^{[1][2][3][4]} This guide provides the foundational knowledge and practical protocols to synthesize these high-value compounds.

Core Synthesis Strategy: A Two-Stage Approach

The synthesis of **2,4-dihydroxybenzohydrazide** derivatives is typically a two-stage process. The first stage involves the synthesis of the key intermediate, **2,4-dihydroxybenzohydrazide**, from a suitable ester. The second stage is the derivatization of this intermediate, most commonly via condensation with an aldehyde or ketone to form a hydrazone.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com